molecular formula C19H20N4O2 B11193712 N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]quinoline-2-carboxamide

N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]quinoline-2-carboxamide

Cat. No.: B11193712
M. Wt: 336.4 g/mol
InChI Key: XFMINTYOZQCXCZ-UHFFFAOYSA-N
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Description

N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]quinoline-2-carboxamide is a complex organic compound that features a quinoline core, a cyclohexyl group, and a 1,2,4-oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]quinoline-2-carboxamide typically involves multiple steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting a suitable amidoxime with a carboxylic acid derivative, such as an ester or an acid chloride, under dehydrating conditions.

    Cyclohexyl group introduction: The cyclohexyl group can be introduced through a Grignard reaction or a Friedel-Crafts alkylation.

    Quinoline core synthesis: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent and a catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core and the cyclohexyl group.

    Reduction: Reduction reactions can target the oxadiazole ring and the quinoline core.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, especially at the quinoline core and the oxadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens for electrophilic substitution and nucleophiles such as amines and thiols for nucleophilic substitution.

Major Products

    Oxidation: Oxidized derivatives of the quinoline core and cyclohexyl group.

    Reduction: Reduced derivatives of the oxadiazole ring and quinoline core.

    Substitution: Substituted derivatives at the quinoline core and oxadiazole ring.

Scientific Research Applications

    Chemistry: As a scaffold for the development of new organic compounds and materials.

    Biology: As a probe for studying biological processes and interactions.

    Medicine: As a potential drug candidate for the treatment of various diseases, including infections and cancer.

    Industry: As a component in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]quinoline-2-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. These may include:

    Enzyme inhibition: The compound may inhibit specific enzymes involved in disease processes.

    Receptor binding: The compound may bind to specific receptors, modulating their activity.

    Signal transduction: The compound may affect signal transduction pathways, altering cellular responses.

Comparison with Similar Compounds

N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]quinoline-2-carboxamide can be compared with other similar compounds, such as:

    N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]quinoline-2-carboxylate: Similar structure but with a carboxylate group instead of a carboxamide group.

    N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]quinoline-2-sulfonamide: Similar structure but with a sulfonamide group instead of a carboxamide group.

    N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]quinoline-2-thioamide: Similar structure but with a thioamide group instead of a carboxamide group.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological and chemical properties.

Properties

Molecular Formula

C19H20N4O2

Molecular Weight

336.4 g/mol

IUPAC Name

N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]quinoline-2-carboxamide

InChI

InChI=1S/C19H20N4O2/c1-13-20-18(25-23-13)19(11-5-2-6-12-19)22-17(24)16-10-9-14-7-3-4-8-15(14)21-16/h3-4,7-10H,2,5-6,11-12H2,1H3,(H,22,24)

InChI Key

XFMINTYOZQCXCZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=N1)C2(CCCCC2)NC(=O)C3=NC4=CC=CC=C4C=C3

Origin of Product

United States

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